molecular formula C9H24N2OSi2 B155028 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea CAS No. 10218-17-4

1,3-Dimethyl-1,3-bis(trimethylsilyl)urea

Cat. No.: B155028
CAS No.: 10218-17-4
M. Wt: 232.47 g/mol
InChI Key: OZSLNVMOKRIJKG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3-bis(trimethylsilyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C9H24N2OSi2 and its molecular weight is 232.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10218-17-4

Molecular Formula

C9H24N2OSi2

Molecular Weight

232.47 g/mol

IUPAC Name

1,3-dimethyl-1,3-bis(trimethylsilyl)urea

InChI

InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3

InChI Key

OZSLNVMOKRIJKG-UHFFFAOYSA-N

SMILES

CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C

Pictograms

Irritant

Synonyms

1,3-dimethyl-1,3-bis(trimethylsilyl)urea

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-dimethylurea (44.0 g, 0.5 mole) and triethylamine (250 mls) were charged to a stirred reaction vessel purged with dry nitrogen. The mixture was stirred for 5 minutes and then chlorotrimethylsilane (167.5 mls, 1.32 moles) was added resulting in the formation of a white precipitate. The resulting reaction mixture was stirred for a further 24 hours at ambient temperature after which it was filtered under a nitrogen atmosphere. The filter cake was washed with dry toluene and the combined organics filtrate was distilled at atmospheric pressure under a nitrogen atmosphere. The residual organics were subjected to fractional distillation at a pressure of 8 mmHg. The fraction distilling at 86° to 88° C. was the required initiator.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
167.5 mL
Type
reactant
Reaction Step Two

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